2',4'-Dichloro-4-fluorobiphenyl-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FN/c13-8-2-3-9(10(14)6-8)7-1-4-11(15)12(16)5-7/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMKNTXPHKKNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Safety Assessment of Novel Biphenyl Amines: Navigating Data Gaps for 2',4'-Dichloro-4-fluorobiphenyl-3-amine
This guide, therefore, deviates from a standard SDS summary. Instead, it provides a framework for risk assessment and safe handling of a poorly characterized substance like 2',4'-Dichloro-4-fluorobiphenyl-3-amine. We will analyze data from structurally related analogs to infer potential hazards and establish precautionary handling protocols. It is imperative to understand that this information is illustrative and does not replace the need for an official, compound-specific Safety Data Sheet. All novel compounds should be handled as if they are hazardous until proven otherwise.
Structural Analysis and Identification of Potential Hazards
The primary step in assessing an uncharacterized compound is to analyze its structure for toxicophores—sub-structures known to be associated with specific types of toxicity.
-
Core Structure: Biphenyl amines, particularly polychlorinated biphenyls (PCBs), are a class of compounds known for their environmental persistence and potential toxicity. Although this compound is not a PCB in the classical sense, the chlorinated biphenyl core warrants caution[1].
-
Functional Groups:
-
Aromatic Amine: Aromatic amines are a well-known structural class associated with potential mutagenicity and carcinogenicity.
-
Halogens (Chlorine, Fluorine): The presence of chlorine and fluorine atoms can significantly influence the molecule's metabolic stability, lipophilicity, and potential to bioaccumulate[2]. Halogenated aromatic compounds can release toxic gases like hydrogen chloride and hydrogen fluoride upon combustion[3].
-
Based on this structural assessment, we must assume this compound could possess one or more of the following hazards until data proves otherwise:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin and Eye Irritation/Corrosion
-
Carcinogenicity/Mutagenicity
-
Specific Target Organ Toxicity (e.g., liver, kidney, blood)[4]
-
Environmental Hazard (Aquatic Toxicity, Persistence)[4]
Hazard Profile of Structurally Related Analogs
To build a precautionary handling strategy, we can examine the known hazards of similar molecules. The following table summarizes GHS classifications for several dichlorinated and/or fluorinated biphenyl amines and anilines.
| Compound Name | CAS Number | Key GHS Hazard Statements (Illustrative) | Signal Word |
| 2,4-Dichloroaniline | 554-00-7 | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects. | Danger |
| 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine | 877179-04-9 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Warning |
| 2,4'-Dichlorobiphenyl | 34883-43-7 | H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects. | Warning |
Data synthesized from multiple sources[1][4][5][6]. This table is for hazard potential inference only and does not represent the classification of this compound.
The data from these analogs reinforces the initial structural assessment. The potential for acute toxicity, organ damage, skin/eye irritation, and significant environmental hazard is high for this class of compounds.
Recommended Safe Handling and Personal Protective Equipment (PPE) Protocol
Given the unknown toxicological profile and the hazards suggested by related compounds, a stringent, multi-layered approach to safety is required. The following protocol is a mandatory minimum standard for handling this compound.
Experimental Workflow for Handling Uncharacterized Compounds
Caption: Workflow for Safe Handling of Uncharacterized Compounds.
Step-by-Step Protocol:
-
Engineering Controls: All manipulations (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood or a glovebox to prevent inhalation exposure[7][8]. Ensure eyewash stations and safety showers are immediately accessible[9].
-
Personal Protective Equipment (PPE): A worst-case scenario approach is necessary.
-
Eye Protection: Wear chemical safety goggles and a full-face shield[3][10].
-
Hand Protection: Use double-gloving with compatible chemical-resistant gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove). Consult a glove compatibility chart for halogenated aromatics.
-
Body Protection: Wear a flame-resistant lab coat and consider a disposable chemical-resistant apron for larger quantities.
-
Respiratory Protection: If there is any risk of dust generation outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with cartridges for organic vapors and particulates is required[10].
-
-
Spill and Waste Management:
-
Spill Control: Maintain a spill kit specifically for organic and halogenated compounds. In case of a spill, evacuate the area, alert personnel, and manage the cleanup following emergency procedures while wearing appropriate PPE. Prevent any material from entering drains or waterways[4].
-
Waste Disposal: All waste (contaminated PPE, glassware, and excess material) must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds. Dispose of the material in accordance with all federal, state, and local regulations.
-
First Aid and Toxicological Considerations
While specific data is absent, first aid measures should be based on the potential effects of related compounds.
| Exposure Route | Potential Symptoms (Inferred) | First Aid Protocol |
| Inhalation | Respiratory irritation, dizziness, headache, potential systemic toxicity[4][9]. | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[7][11]. |
| Skin Contact | Irritation, redness, burns. Potential for absorption leading to systemic toxicity[4]. | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[11]. |
| Eye Contact | Severe irritation, burns, potential for serious eye damage[10]. | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][9]. |
| Ingestion | Gastrointestinal irritation, nausea, vomiting. High potential for systemic toxicity. | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7]. |
Toxicological Data Gaps: Crucial toxicological endpoints for this compound are unknown. These include:
-
LD50 (Oral, Dermal) / LC50 (Inhalation) values.
-
Carcinogenicity, mutagenicity, and reproductive toxicity data.
-
Specific target organ toxicity after single or repeated exposure.
-
Ecotoxicity (persistence, bioaccumulation, aquatic toxicity).
The absence of this data underscores the need for the stringent handling protocols outlined above. Until comprehensive toxicological studies are performed and a formal SDS is issued, this compound must be treated as a substance with a high and uncharacterized hazard potential.
Physical and Chemical Properties: A Note on Stability
While a full dataset is unavailable, related compounds are typically crystalline solids at room temperature with low water solubility[5][12].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6][9][12].
-
Thermal Decomposition: Combustion can produce hazardous gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride[3].
Emergency Response Flowchart
Sources
- 1. 2,4'-Dichlorobiphenyl | C12H8Cl2 | CID 36982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine | 877179-04-9 | Benchchem [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-(3,4-Dichlorophenyl)-4-fluoroaniline | 877179-04-9 [chemicalbook.com]
- 6. 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine | 877179-04-9 [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.com [fishersci.com]
- 10. cdms.net [cdms.net]
- 11. fishersci.com [fishersci.com]
- 12. 877179-04-9|3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine|BLD Pharm [bldpharm.com]
Methodological & Application
synthesis of 2',4'-Dichloro-4-fluorobiphenyl-3-amine via Suzuki coupling
Application Note: Chemoselective Synthesis of 2',4'-Dichloro-4-fluorobiphenyl-3-amine via Suzuki-Miyaura Coupling
Part 1: Executive Summary & Strategic Analysis
The synthesis of polyhalogenated biaryls presents a distinct chemoselective challenge: forming a C-C bond between two aromatic rings while preserving specific halogen substituents (chlorine/fluorine) that are essential for biological activity but prone to side reactions.
This protocol details the synthesis of This compound via a Suzuki-Miyaura cross-coupling.[1] The core challenge is ensuring the palladium catalyst oxidatively adds exclusively to the bromine handle of the aniline precursor, leaving the aryl chlorides on the boronic acid partner intact.
Key Technical Considerations:
-
Chemoselectivity (Br vs. Cl): Utilizing the bond dissociation energy difference (C-Br ~68 kcal/mol vs. C-Cl ~81 kcal/mol) to drive selective coupling.[1]
-
Catalyst Poisoning: Free amines can coordinate to Pd(II), deactivating the catalyst.[1] We utilize a phosphine-ligated palladium source to mitigate this or suggest a nitro-reduction route for scale-up.
-
Steric Hindrance: The ortho-chlorine on the boronic acid partner introduces steric strain, requiring a catalyst system capable of handling hindered substrates (e.g., Pd(dppf)Cl₂ or SPhos).[1]
Part 2: Retrosynthetic Logic & Experimental Design
To synthesize the target with high fidelity, we disconnect the biaryl bond. The choice of coupling partners is dictated by the reactivity order of aryl halides in oxidative addition: I > Br > OTf >> Cl >> F .
Coupling Partners:
-
Electrophile (Partner A): 5-Bromo-2-fluoroaniline .[1]
-
Rationale: The bromine atom provides the reactive site. The fluorine is inert to Pd under these conditions. The amine is positioned meta to the coupling site (resulting in the 3-amino-4-fluoro pattern relative to the biaryl bond).
-
-
Nucleophile (Partner B): 2,4-Dichlorophenylboronic acid .[1]
-
Rationale: Commercially available. The C-Cl bonds are significantly less reactive than the C-Br bond of Partner A, ensuring they survive the reaction if the temperature is controlled.
-
Reaction Scheme Visualization
Figure 1: Strategic workflow for the chemoselective coupling. The catalyst preferentially inserts into the C-Br bond, preserving the C-Cl and C-F bonds.
Part 3: Detailed Experimental Protocols
Method A: Direct Coupling (High Throughput / Discovery Scale)
Best for rapid synthesis when amine protection is undesirable.[1]
Reagents & Materials:
-
5-Bromo-2-fluoroaniline (1.0 equiv)[1]
-
2,4-Dichlorophenylboronic acid (1.2 equiv)[1]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂[1]·DCM) (3-5 mol%)[1]
-
Base: 2M Aqueous Na₂CO₃ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Protocol:
-
Inert Setup: Equip a 2-neck round-bottom flask with a reflux condenser and a rubber septum.[1] Flame-dry under vacuum and backfill with Nitrogen (N₂) or Argon (Ar) three times.[1][2]
-
Solvent Degassing (CRITICAL): Sparge 1,4-dioxane with N₂ for at least 30 minutes prior to use. Oxygen promotes homocoupling of the boronic acid and catalyst decomposition.[3]
-
Charging: Under positive N₂ flow, add:
-
Solvation: Add degassed 1,4-dioxane (40 mL) via syringe. Stir gently to dissolve solids.
-
Base Addition: Add degassed 2M Na₂CO₃ (15 mL, 30 mmol) via syringe. The mixture will become biphasic.
-
Reaction: Heat the mixture to 85-90°C (oil bath temperature) with vigorous stirring.
-
Note: Vigorous stirring is essential to ensure phase transfer between the aqueous base and organic layer.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS after 4 hours. Look for the disappearance of the bromide.
-
Checkpoint: If the reaction stalls, add an additional 1-2 mol% catalyst.[1]
-
-
Workup:
-
Purification: Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 0% to 20% EtOAc in Hexanes.
-
The product typically elutes after the de-brominated byproduct (if any).
-
Method B: Nitro-Reduction Route (Robust / Scale-Up)
Recommended if Method A suffers from low yields due to amine interference.[1]
Phase 1: Suzuki Coupling
-
Reactants: 1-Bromo-4-fluoro-3-nitrobenzene + 2,4-Dichlorophenylboronic acid.[1]
-
Conditions: Same as Method A.
-
Product: 2',4'-Dichloro-4-fluoro-3-nitrobiphenyl.[1]
Phase 2: Nitro Reduction
-
Reagents: Iron powder (5 equiv), Ammonium Chloride (NH₄Cl, 5 equiv).[1]
-
Solvent: Ethanol/Water (3:1).[1]
-
Protocol:
-
Dissolve the nitro-biaryl intermediate in Ethanol/Water.
-
Add Fe powder and NH₄Cl.
-
Reflux at 80°C for 2-4 hours.
-
Filter hot through Celite to remove iron sludge.
-
Concentrate and extract to obtain the pure amine.
-
Part 4: Data Analysis & Quality Control
Expected Analytical Data:
| Parameter | Specification / Expectation |
| Appearance | Off-white to pale yellow solid.[1] |
| 1H NMR (CDCl₃) | Biphenyl Linkage: Look for protons in the aromatic region (6.8 - 7.5 ppm).[1] Amine: Broad singlet (NH₂) around 3.5 - 4.5 ppm (D₂O exchangeable).[1] Coupling Pattern: Distinct splitting for the 2,4-dichloro ring (d, d, dd) and the fluoro-aniline ring.[1] |
| LC-MS (ESI+) | [M+H]+ : Calculate for C₁₂H₈Cl₂FN. MW ≈ 256.1. Expected m/z ≈ 256/258/260 (Characteristic Cl₂ isotope pattern: 9:6:1).[1] |
| Rf (TLC) | ~0.3-0.4 (Hexane/EtOAc 4:1).[1] |
Mechanistic Pathway & Chemoselectivity
The success of this reaction relies on the kinetic differentiation between the C-Br and C-Cl bonds.
Figure 2: Catalytic cycle highlighting the critical oxidative addition step. The kinetic barrier for inserting into C-Cl is higher than C-Br, allowing selectivity at controlled temperatures.[1]
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion | Catalyst deactivation by free amine.[1] | Switch to Method B (Nitro route) or use Pd(OAc)₂ + SPhos (SPhos is bulky and prevents amine coordination).[1] |
| Homocoupling | Oxygen present in solvent.[3] | Re-degas solvents rigorously. Ensure Ar/N₂ atmosphere is maintained. |
| Dehalogenation | Hydride source present (often from solvent decomposition).[1] | Reduce reaction time. Ensure solvent quality (peroxide-free dioxane). |
| Starting Material | Boronic acid protodeboronation. | Use a milder base (K₃PO₄) or add more boronic acid (1.5 equiv).[1] |
Part 6: References
-
Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] (Context on C-Cl reactivity thresholds). Link
-
BenchChem. (2025).[1][2] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (General protocols for chemoselectivity). Link[1]
-
Organic Syntheses. (2014). General procedures for polyhalogenated biphenyl synthesis. Org.[3][5][6] Synth. 91, 39-51.[1] Link
-
Mulvihill, M. J., et al. (2009).[1][7] Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[7][8] Future Medicinal Chemistry, 1(6), 1153–1171.[1] (Context for similar kinase inhibitor intermediates). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Overcoming Steric and Electronic Barriers in the Coupling of 2,4-Dichlorophenylboronic Acid
Abstract & Introduction
2,4-Dichlorophenylboronic acid presents a unique duality of challenges in palladium-catalyzed cross-coupling (Suzuki-Miyaura) reactions. It serves as a critical scaffold in the synthesis of polychlorinated biaryls found in antifungal agents, kinase inhibitors, and agrochemicals. However, its reactivity is compromised by two distinct factors:
-
Steric Hindrance: The chlorine atom at the ortho (2-position) creates significant steric strain during the transmetallation step.
-
Protodeboronation: The electron-withdrawing nature of the two chlorine substituents increases the Lewis acidity of the boron center, making the C–B bond highly susceptible to hydrolytic cleavage (protodeboronation) under basic conditions.
This guide provides a validated, high-fidelity workflow to couple 2,4-dichlorophenylboronic acid with aryl halides, prioritizing catalyst systems that accelerate transmetallation while minimizing residence time in the base-labile protodeboronation window.
Mechanistic Insight: The "Transmetallation Gate"
Success with 2,4-dichlorophenylboronic acid requires understanding that Transmetallation is the rate-determining step (RDS). Standard catalysts (e.g., Pd(PPh₃)₄) often fail because the bulky phosphine ligands cannot accommodate the incoming ortho-substituted boronate, leading to stalled cycles and subsequent decomposition of the boronic acid.
Mechanistic Diagram: The Steric Bottleneck
The following diagram illustrates the catalytic cycle, highlighting the specific clash between the ligand system and the 2-Cl substituent.
Catalyst & Ligand Selection Strategy
To overcome the "Steric Gate," we utilize Buchwald Precatalysts (Generation 2/3) . These systems generate monoligated Pd(0) species that are highly active and bulky enough to promote reductive elimination, yet electron-rich enough to facilitate the difficult oxidative addition if the electrophile is deactivated.
| Catalyst System | Recommendation Level | Rationale |
| SPhos Pd G2 | Primary (Gold Standard) | The SPhos ligand is specifically designed for ortho-substituted substrates. Its structural flexibility allows it to accommodate the 2-Cl group during transmetallation. |
| XPhos Pd G2 | Secondary | Excellent alternative if the coupling partner (electrophile) is also sterically hindered or an aryl chloride. |
| Pd(PPh₃)₄ | Not Recommended | Generally ineffective for di-ortho or electron-deficient couplings due to slow turnover and high deboronation rates. |
| PEPPSI-IPr | Tertiary | Good stability, but often requires higher temperatures which may accelerate deboronation of this specific substrate. |
Experimental Protocols
Protocol A: High-Efficiency Coupling (Recommended)
Use this protocol for pharmaceutical intermediates or when high yield is critical.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
2,4-Dichlorophenylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: SPhos Pd G2 (1 - 2 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent: Toluene : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1)
Step-by-Step Methodology:
-
Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide, 2,4-Dichlorophenylboronic acid, K₃PO₄, and SPhos Pd G2.
-
Note: If the aryl halide is a liquid, add it after solvent degassing.
-
-
Degas: Seal the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times. This is critical to protect the active Pd(0) species.
-
Solvent Addition: Add the degassed Toluene/Water mixture via syringe.
-
Reaction: Heat the mixture to 80°C (oil bath temperature). Stir vigorously (1000 rpm) to ensure efficient mixing of the biphasic system.
-
Time: Typically 2–4 hours. Monitor via LC-MS.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[2] Wash the organic layer with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography.
Protocol B: Anhydrous Conditions (For Extreme Deboronation Sensitivity)
Use this if Protocol A yields significant 1,3-dichlorobenzene (deboronation byproduct).
Reagents:
-
Base: Potassium Fluoride (KF) (3.0 equiv) - Spray-dried is preferred.
-
Solvent: Anhydrous THF or 1,4-Dioxane.
-
Catalyst: SPhos Pd G2 (2 mol%).
Methodology:
-
Perform all solid handling in a glovebox or under strict Schlenk conditions.
-
Use anhydrous solvents.
-
The absence of water prevents the hydrolytic pathway of deboronation, although the reaction may be slower due to poor solubility of the inorganic base.
Troubleshooting & Optimization Logic
The most common failure mode is the consumption of the boronic acid without product formation (Protodeboronation).
Data Table: Common Issues and Fixes
| Symptom | Diagnosis | Corrective Action |
| Low Yield + 1,3-Dichlorobenzene | Protodeboronation | 1. Switch to anhydrous conditions (Protocol B).2. Use a weaker base (K₂CO₃ or KF).3. Add boronic acid slowly (syringe pump) to keep steady-state concentration low. |
| Low Conversion (Starting Material Remains) | Catalyst Deactivation | 1. Increase catalyst loading to 3-5 mol%.2. Ensure strict O₂ exclusion.3. Switch to XPhos Pd G2.[2][3] |
| Homocoupling of Boronic Acid | Oxidative Coupling | 1. Strictly degas solvents (O₂ promotes homocoupling).2. Reduce catalyst loading. |
Optimization Workflow Diagram
Use this logic tree to guide your experimental design if the standard protocol fails.
References
-
Buchwald, S. L., et al. (2013). SPhos Pd G2: A Versatile Precatalyst for Suzuki-Miyaura Coupling. Sigma-Aldrich Technical Bulletin.
-
Lozada, J., et al. (2014).[4] Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.
-
Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Organic Chemistry Portal.
-
BenchChem. (2025).[2] Application Note: Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline.[2]
-
Molander, G. A., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters. Journal of the American Chemical Society.[5][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. nasc.ac.in [nasc.ac.in]
- 4. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
reagents for synthesizing 2',4'-Dichloro-4-fluorobiphenyl-3-amine
An Application Note for the Synthesis of 2',4'-Dichloro-4-fluorobiphenyl-3-amine
Introduction: Strategic Synthesis of a Core Chemical Scaffold
This compound is a highly functionalized biaryl amine, a structural motif of significant interest in medicinal chemistry and materials science. The strategic placement of chloro, fluoro, and amino groups provides multiple points for further chemical modification, making it a valuable building block for the synthesis of complex target molecules. This guide provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers, chemists, and drug development professionals.
The synthetic strategy hinges on the robust and versatile Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl framework, followed by a standard chemoselective reduction to install the final amine functionality. This approach was selected for its high efficiency, broad functional group tolerance, and reliance on commercially available starting materials.[1][2] We will first detail the palladium-catalyzed coupling of (2,4-dichlorophenyl)boronic acid with 1-bromo-4-fluoro-3-nitrobenzene. The resulting nitro-biphenyl intermediate is then quantitatively reduced to the target amine using tin(II) chloride.
This document provides not only a step-by-step methodology but also delves into the rationale behind the selection of reagents and conditions, ensuring a comprehensive understanding for successful execution and potential optimization.
Overall Synthetic Scheme
The synthesis is a two-part process beginning with the formation of the carbon-carbon bond to create the biphenyl structure, followed by the transformation of a nitro group into the desired amine.
Caption: Two-step synthesis of the target compound.
Part 1: Suzuki-Miyaura Cross-Coupling for the Biphenyl Core
Principle and Rationale
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)–C(sp²) bonds.[2][3] The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concludes with reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[2]
Key Experimental Choices:
-
Reactants: We selected 1-bromo-4-fluoro-3-nitrobenzene and (2,4-dichlorophenyl)boronic acid. The C-Br bond is more reactive than the C-Cl bond in standard palladium-catalyzed couplings, ensuring selective reaction on the desired partner.[4] The boronic acid is commercially available and stable.[5]
-
Catalyst System: A combination of a palladium source, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a sterically hindered biaryl phosphine ligand, XPhos, is employed. Such ligands are known to form highly active, monoligated Pd(0) species that facilitate the often rate-limiting oxidative addition and reductive elimination steps, especially with challenging substrates like aryl chlorides.[4][6]
-
Base and Solvent: Potassium phosphate (K₃PO₄) is used as the base. It is effective in promoting the transmetalation step without causing significant protodeboronation of the boronic acid.[2][3] A solvent system of 1,4-dioxane and water is used to dissolve both the organic substrates and the inorganic base, facilitating the reaction.[4]
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| (2,4-Dichlorophenyl)boronic acid | ≥97% purity | Sigma-Aldrich |
| 1-Bromo-4-fluoro-3-nitrobenzene | ≥98% purity | Combi-Blocks |
| Pd₂(dba)₃ | Catalyst grade | Strem Chemicals |
| XPhos | ≥98% purity | Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics |
| Deionized Water | N/A | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Brine | Saturated NaCl solution | In-house |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific |
| Schlenk flask & Magnetic Stirrer | 50 mL or 100 mL | Chemglass |
| Inert Gas System | Nitrogen or Argon | N/A |
| TLC plates & Column Chromatography | Silica gel 60 F₂₅₄ | EMD Millipore |
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add (2,4-dichlorophenyl)boronic acid (1.2 equiv.), 1-bromo-4-fluoro-3-nitrobenzene (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 5:1 ratio, to achieve a substrate concentration of ~0.2 M) via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: In a separate vial under an inert atmosphere, mix Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%). Add this solid catalyst mixture to the reaction flask against a positive flow of inert gas.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (1-bromo-4-fluoro-3-nitrobenzene) is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2',4'-dichloro-4-fluoro-3-nitrobiphenyl as a solid.[4][7]
Part 2: Reduction of the Nitro Group
Principle and Rationale
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. While several methods exist, reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic, high-yielding, and reliable method that is tolerant of aryl halides. The mechanism involves the stepwise reduction of the nitro group by Sn(II), which is oxidized to Sn(IV) in the process. Concentrated hydrochloric acid serves as the proton source and helps to keep the tin species soluble.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| 2',4'-Dichloro-4-fluoro-3-nitrobiphenyl | From Part 1 | N/A |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ≥98% purity | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific |
| Ethanol (EtOH) | ACS Grade | VWR |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | VWR |
| Round-bottom flask & Magnetic Stirrer | 100 mL | Chemglass |
Experimental Protocol: Nitro Reduction
Caption: Workflow for the nitro group reduction.
-
Setup: In a 100 mL round-bottom flask, dissolve the 2',4'-dichloro-4-fluoro-3-nitrobiphenyl (1.0 equiv.) from Part 1 in ethanol.
-
Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 equiv.) followed by the slow, careful addition of concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to 70 °C and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material (typically 1-3 hours).
-
Quenching and Neutralization: Cool the reaction mixture in an ice bath. Carefully pour the mixture over crushed ice and then slowly basify by adding a cold aqueous solution of sodium hydroxide (e.g., 6 M NaOH) until the pH is >10. A precipitate of tin salts will form.
-
Extraction: Extract the resulting slurry three times with ethyl acetate. The desired product will be in the organic layer.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary to yield the final product, this compound.
References
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Johannesburg. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1998). Journal of the American Chemical Society. [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012).
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Reagent for Coupling Reaction. Kanto Chemical Co., Inc.. [Link]
-
A General, Modular Method for the Synthesis of Diarylethylenediamines, Arylethanolamines, and Arylethylamines. (2014). Organic Syntheses. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Center for Biotechnology Information. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
- Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl. (2020).
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
purification methods for 2',4'-Dichloro-4-fluorobiphenyl-3-amine
This Application Note and Protocol guide details the purification of 2',4'-Dichloro-4-fluorobiphenyl-3-amine , a halogenated biaryl amine likely synthesized via Suzuki-Miyaura cross-coupling.[1][2][3][4][5]
The presence of the amine functionality alongside multiple halogens (chlorine and fluorine) dictates a purification strategy that leverages both acid-base chemistry and lipophilicity .[3]
Part 1: Chemical Profile & Impurity Landscape[2][4][5][6]
Target Molecule: this compound[2][3][4][5][6]
-
Predicted pKa (Conjugate Acid): ~3.0 – 3.5.[2][3][4][5][6]
-
Note: The fluorine atom ortho to the amine (position 4 vs 3) significantly reduces basicity compared to aniline (pKa 4.6) due to inductive electron withdrawal.[3][6] The 2',4'-dichloro substitution on the second ring induces a twist in the biphenyl bond, partially deconjugating the rings, but the overall molecule remains electron-deficient.[4]
-
Common Impurities:
-
Palladium Residues (Pd): Black specks or colloidal metal from catalytic synthesis.[2][3][5][6]
-
Unreacted Aryl Halides: 1-Bromo-2,4-dichlorobenzene (or similar starting material).[1][2][3][4][5][6] Non-polar.
-
Boronic Acid Derivatives: Aryl boronic acids or boroxines.[2][3][5][6] Polar.
-
Protodeboronation Byproducts: 2,4-Dichlorobenzene (volatile, non-polar).[1][3][4][5][6]
-
Regioisomers: Depending on the selectivity of the halogenation or coupling steps.
Part 2: Purification Workflows
Workflow A: Acid-Base Extraction (The "Chemical" Cleanup)
Best for: Removing non-basic impurities (starting halides, phenols, neutral biphenyls) from crude reaction mixtures.[1][4][5]
Critical Mechanism: Due to the low pKa (~3.[3][5][6]2) of the amine, weak acids (e.g., acetic acid, citric acid) are ineffective .[4][5] You must use a strong inorganic acid to drive protonation.[3][6]
Protocol:
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2][3][5][6] Use ~10 mL solvent per gram of crude.[3][5][6]
-
Acid Extraction:
-
Phase Separation: Collect the Aqueous Layer (contains Product-HCl).[2][3][5][6]
-
Organic Wash: Wash the combined acidic aqueous layers with fresh Ether or Hexane (removes non-basic lipophilic impurities like unreacted aryl halides).[3][5][6] Discard this organic wash.
-
Basification:
-
Recovery: Extract the basic aqueous mixture with DCM (3x). Dry combined organics over Na₂SO₄, filter, and concentrate.[4][9]
Workflow B: Flash Column Chromatography
Best for: Final polishing and removal of polar impurities (boronic acids) and palladium.[4]
Stationary Phase: Silica Gel (40–63 µm).[2][3][4][5][6] Mobile Phase Modifiers: The amine group can interact with acidic silanol sites on silica, causing "tailing" (broad peaks).[4][5]
Gradient Protocol:
-
Equilibration: Hexane (with 1% Et₃N).
-
Loading: Dissolve crude in minimum DCM/Hexane (1:1).
-
Elution:
Workflow C: Recrystallization
Best for: Large-scale purification (>5g) to achieve >99% purity.[1][2][3][4][5][6]
Solvent System: Ethanol/Water or Heptane/Toluene.[2][3][5][6] Protocol (Ethanol/Water):
-
Dissolve the crude solid in boiling Ethanol (EtOH) (approx. 5-7 mL/g).
-
Once dissolved, remove from heat.
-
Add hot Water dropwise until a faint turbidity (cloudiness) persists.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals and wash with cold 50% EtOH/Water.
Part 3: Palladium Removal (Special Instruction)
If the compound is intended for biological screening, Pd limits are strict (<10 ppm).[4][5] Standard columns may not suffice.
Method: Thiol-Silica Scavenging [1][2][3][4][6]
-
Add SiliaMetS® Thiol or MP-TMT resin (3 equivalents relative to expected Pd content).[2][3][4][5][6]
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45 µm PTFE filter to remove the resin.[3][5][6]
Part 4: Visualization of Workflows
Diagram 1: Purification Decision Tree
This logic flow guides the user on which method to choose based on crude purity and scale.[6]
Caption: Decision matrix for selecting the optimal purification route based on scale and downstream application.
Diagram 2: Acid-Base Extraction Mechanism
Visualizing the phase transfer of the amine during the extraction process.[3]
Caption: Step-by-step chemical phase switching to isolate the basic amine from non-basic contaminants.
Part 5: Analytical Validation (QC)
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/Water + 0.1% TFA) | > 98.0% Area |
| Identity | ¹H-NMR (DMSO-d₆ or CDCl₃) | Integration of aromatic protons (5H total) and amine peak (broad singlet, 2H).[1][2][3][4][5] |
| Pd Content | ICP-MS | < 10 ppm (for biological use) |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/EtOAc) |
References
-
Suzuki-Miyaura Coupling & Impurity Profiles
-
Purification of Halogenated Anilines
-
Palladium Removal Techniques
-
pKa Estimation of Fluorinated Anilines
Sources
- 1. 2-(3,4-Dichlorophenyl)-4-fluoroaniline | 877179-04-9 [chemicalbook.com]
- 2. 3'-Chloro-4'-fluoro-2-biphenylaMine | C12H9ClFN | CID 11600999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. 3-Aminobiphenyl | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine | 877179-04-9 | Benchchem [benchchem.com]
- 8. 3',4'-Dichloro-5-fluorobiphenyl-2-amine | C12H8Cl2FN | CID 11572419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sites.pitt.edu [sites.pitt.edu]
Troubleshooting & Optimization
removing palladium impurities from 2',4'-Dichloro-4-fluorobiphenyl-3-amine
Topic: Removing Palladium Impurities from 2',4'-Dichloro-4-fluorobiphenyl-3-amine Ticket ID: PD-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Problem Definition
The Challenge: You are isolating This compound , likely generated via a Suzuki-Miyaura coupling. Despite standard workups, your Palladium (Pd) levels remain stubbornly high (likely >500 ppm), and the product may appear grey or off-white.
The Science:
This is a classic "Sticky Amine" problem. The primary amine (
Decision Matrix: Selecting Your Protocol
Before starting, assess your current Pd load and scale. Use the workflow below to select the optimal remediation strategy.
Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on impurity load and process scale.
Protocol A: Solid-Supported Scavengers (Recommended)
Best For: High-value intermediates, late-stage purification, and ensuring <10 ppm compliance. Mechanism: Functionalized silica beads (Si-DMT or Si-Thiol) physically bind Pd. The large particle size allows for easy filtration, leaving the product in solution.
Technical Insight: Why Si-DMT?
For aromatic amines, Si-DMT (Dimercaptotriazine) is superior to standard Thiol silica. The triazine ring works synergistically with the thiol groups to chelate Pd(II) species that are tightly bound to your amine product [1].
Step-by-Step Methodology
-
Dissolution: Dissolve your crude amine in a solvent compatible with the scavenger (THF, Ethyl Acetate, or Toluene are ideal). Avoid DMF/DMSO if possible, as they compete for Pd coordination.
-
Loading: Add Si-DMT (SiliaMetS® or equivalent) at 4–5 equivalents relative to the residual Palladium content (not the product).
-
Note: If Pd content is unknown, use 5-10 wt% relative to the mass of the crude product.
-
-
Incubation: Stir the slurry at 50°C for 4 hours .
-
Critical: Room temperature is often insufficient for breaking the Pd-Amine bond. Heat provides the kinetic energy required for ligand exchange.
-
-
Filtration: Filter the hot mixture through a pad of Celite or a 0.45 µm membrane filter.
-
Analysis: Analyze the filtrate via ICP-MS. If Pd > 10 ppm, repeat with fresh scavenger.
Protocol B: Aqueous Chelation (N-Acetylcysteine)
Best For: Large-scale batches (>1 kg) where silica scavengers are cost-prohibitive. Mechanism: N-Acetylcysteine (NAC) is a water-soluble amino acid with a thiol group. It extracts Pd from the organic phase into the aqueous phase [2].
Step-by-Step Methodology
-
Preparation: Dissolve the crude product in a water-immiscible solvent (e.g., Ethyl Acetate or 2-MeTHF).
-
Chelator Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral (pH 6-7) using dilute NaOH (NAC is acidic; low pH can protonate your amine product, causing yield loss).
-
The Wash: Add the aqueous NAC solution (20 vol%) to the organic layer.[1]
-
Agitation: Heat the biphasic mixture to 40-50°C and stir vigorously for 2 hours.
-
Why: The Pd transfer occurs at the interface. Heating and vigorous stirring maximize surface area and exchange rates.
-
-
Separation: Cool to room temperature and separate the layers. The Pd-NAC complex will be in the aqueous layer (often turning it red/brown).
-
Repeat: Perform a second wash with fresh NAC solution if necessary.
-
Final Polish: Wash the organic layer with brine to remove residual NAC, dry over Na2SO4, and concentrate.
Comparative Data: Scavenger Efficiency
The following table summarizes expected clearance rates for Pd-Amine complexes based on internal application data and literature precedents [3].
| Method | Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss | Cost |
| Si-DMT | Silica-Bound Triazine | 1200 | < 5 | < 2% | High |
| Si-Thiol | Silica-Bound Thiol | 1200 | 20-50 | < 2% | Med |
| NAC Wash | Aqueous Chelation | 1200 | 10-30 | 5-10% | Low |
| Activated Carbon | Adsorption (Darco KB-G) | 1200 | 100-200 | 10-15% | Very Low |
Mechanism of Action
Understanding the coordination chemistry helps in troubleshooting. The diagram below illustrates how the scavenger "steals" the Palladium from your product.
Figure 2: Ligand exchange mechanism driven by Soft Acid-Soft Base (HSAB) interactions.
Frequently Asked Questions (FAQ)
Q: My product is still grey after using Si-Thiol. What went wrong? A: Grey color usually indicates colloidal Palladium (Pd nanoparticles), not just dissolved Pd(II). Silica scavengers target dissolved Pd.
-
Fix: Dissolve product, add activated carbon (specifically Darco KB-G) for 1 hour, filter through Celite, then treat with Si-DMT. The carbon removes the nanoparticles; the silica removes the coordinated ions.
Q: Can I just recrystallize the product to remove Pd? A: Proceed with caution. Palladium-amine complexes often have similar solubility profiles to the free amine and can co-crystallize, leading to "inclusions" inside the crystal lattice. Scavenging before crystallization is the standard best practice [4].
Q: How do I measure Pd if I don't have an ICP-MS? A: A colorimetric spot test (e.g., Sodium Rhodizonate) can detect Pd down to ~10-20 ppm. However, for regulatory compliance (ICH Q3D), quantitative analysis (ICP-OES or ICP-MS) is mandatory.
Q: Why do you recommend 50°C? Won't that degrade my amine? A: this compound is electronically stabilized by the halogens. It should be stable at 50°C. The heat is strictly necessary to overcome the activation energy of breaking the Pd-Nitrogen bond. If degradation is observed, extend the time to 12 hours and lower temp to 35°C.
References
-
Garrett, C. E., & Prasad, K. (2004).[2][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2][3] Link
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific Case Studies. Link
-
SiliCycle. (2008). SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues.[4] Organic Process Research & Development, 12, 896.[4] Link
-
Biotage. (2023).[5] How to Remove Palladium in three easy steps. Biotage Blog. Link
-
ICH. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation. Link
Sources
- 1. CN1255912A - Process for removal of heavy metals - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. phytolab.com [phytolab.com]
Validation & Comparative
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An Expert's Guide to HPLC Purity Analysis of Biphenyl Amine Intermediates
Biphenyl amine intermediates are foundational scaffolds in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the "sartan" class of antihypertensive drugs like Losartan and Valsartan. The purity of these intermediates is not merely a matter of quality control; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, whether they are starting materials, by-products, or degradation products, can have their own pharmacological and toxicological profiles, potentially leading to adverse patient outcomes. Consequently, robust and reliable analytical methods for purity determination are paramount.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and versatility. This guide provides a comprehensive comparison of HPLC methodologies for the purity analysis of biphenyl amine intermediates, grounded in scientific principles and regulatory expectations. We will delve into the rationale behind method development choices, present comparative data, and offer a detailed experimental protocol for a representative intermediate.
Regulatory Framework: ICH Guidelines on Impurities
The International Council for Harmonisation (ICH) provides the authoritative framework for impurity control. Specifically, the ICH Q3A(R2) guideline, "Impurities in New Drug Substances," establishes the thresholds for reporting, identifying, and qualifying impurities. Understanding these thresholds is crucial as they dictate the required sensitivity and specificity of the analytical method. For instance, the identification threshold for a new drug substance with a maximum daily dose of ≤ 2 g/day is 0.10% or 1.0 mg per day total intake, whichever is lower. The analytical method must, therefore, be capable of accurately detecting and quantifying impurities at or below this level.
Core Challenges in HPLC Analysis of Biphenyl Amine Intermediates
The chemical nature of biphenyl amine intermediates presents specific challenges in HPLC method development:
-
Basic Nature of Amines: The amine functional group is basic and prone to interacting with residual acidic silanols on the surface of traditional silica-based stationary phases. This secondary interaction leads to poor peak shape (tailing), which compromises resolution and accuracy.
-
Hydrophobicity: The biphenyl structure imparts significant hydrophobicity, requiring mobile phases with a high organic content for elution. This can sometimes lead to issues with analyte precipitation if not carefully managed.
-
UV Absorbance: The aromatic rings provide a strong chromophore, making UV detection a suitable and common choice. However, selecting the optimal wavelength is critical to ensure sensitivity for all potential impurities, which may have different spectral properties.
Comparative Analysis of HPLC Methodologies
The selection of the stationary phase (column) and mobile phase is the most critical aspect of method development. Below, we compare common choices and their performance implications.
Stationary Phase (Column) Selection
The goal is to minimize the undesirable interactions of the basic amine group while achieving effective separation based on hydrophobicity.
| Stationary Phase | Principle of Separation | Advantages for Biphenyl Amines | Disadvantages |
| Standard C18 (Type A Silica) | Reversed-phase (hydrophobic) | High hydrophobicity for retaining the biphenyl structure. | Prone to severe peak tailing due to silanol interactions with the amine group. |
| End-capped C18 (Type B Silica) | Reversed-phase (hydrophobic) | Reduced silanol activity leads to improved peak shape compared to Type A. Widely available. | May still exhibit some peak tailing, especially at mid-range pH. |
| Polar-Embedded Phases | Reversed-phase with secondary polar interactions | The embedded polar group (e.g., amide, carbamate) shields residual silanols, significantly reducing peak tailing. Offers alternative selectivity. | Can be less stable at extreme pH values compared to some modern C18 phases. |
| Phenyl-Hexyl Phases | Reversed-phase with π-π interactions | The phenyl groups in the stationary phase can interact with the aromatic rings of the biphenyl amine, offering unique selectivity for structurally similar impurities. | May provide less hydrophobic retention than a C18 phase of similar carbon load. |
Recommendation: For new method development, starting with a high-purity, end-capped C18 column or a polar-embedded phase is highly recommended to mitigate peak tailing issues from the outset.
Mobile Phase Optimization
The mobile phase must be optimized to control retention, achieve good peak shape, and ensure adequate resolution between the main component and its impurities.
| Mobile Phase Parameter | Effect on Separation | Recommendations for Biphenyl Amines |
| pH | Controls the ionization state of the amine. | A low pH (2.5-3.5) is generally preferred. At this pH, the amine is protonated (R-NH3+), and the residual silanols on the silica surface are non-ionized (Si-OH). This minimizes secondary ionic interactions and drastically improves peak shape. |
| Buffer | Maintains a constant pH. | Use a buffer with a pKa close to the target pH. Phosphate and formate buffers are common choices. A buffer concentration of 10-25 mM is typically sufficient. |
| Organic Modifier | Controls retention time. | Acetonitrile is often the first choice due to its low viscosity and UV transparency. Methanol can offer different selectivity and is a viable alternative. |
| Gradient vs. Isocratic | Elution mode. | A gradient elution is almost always necessary for purity analysis. It allows for the effective elution of impurities with a wide range of polarities and ensures that late-eluting, highly hydrophobic impurities are cleared from the column in a reasonable time. |
Benchmark Experimental Protocol: Purity of a Biphenyl Amine Intermediate
This protocol provides a starting point for the analysis of a typical biphenyl amine intermediate. Method validation according to ICH Q2(R1) guidelines would be required for its use in a regulated environment.
1. Materials and Reagents:
-
Reference Standard (RS) of the biphenyl amine intermediate (known purity).
-
Test Sample of the biphenyl amine intermediate.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Formic acid (reagent grade).
-
Potassium phosphate monobasic (reagent grade).
2. Chromatographic Conditions:
-
HPLC System: A quaternary or binary HPLC system with a UV or Diode Array Detector (DAD).
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by DAD analysis).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Preparation: Accurately weigh and dissolve the RS in diluent to a final concentration of 0.5 mg/mL.
-
Test Sample Preparation: Accurately weigh and dissolve the test sample in diluent to a final concentration of 0.5 mg/mL.
4. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Inject the Reference Standard solution.
-
Inject the Test Sample solution.
-
Process the chromatograms. Identify the principal peak corresponding to the biphenyl amine intermediate. Any other peaks are considered impurities.
-
Calculate the percentage of each impurity using the area normalization method:
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100%
Visualizing the Method Development Workflow
A systematic approach is key to efficient and effective HPLC method development. The following workflow outlines the logical progression from initial assessment to a finalized method.
Caption: A structured workflow for HPLC method development.
Troubleshooting Common Chromatographic Issues
Even with a well-developed method, problems can arise. The diagram below illustrates logical relationships for troubleshooting common issues encountered during the analysis of biphenyl amine intermediates.
Caption: Troubleshooting guide for common HPLC issues.
Conclusion
The successful HPLC purity analysis of biphenyl amine intermediates hinges on a thorough understanding of their chemical properties and a systematic approach to method development. By carefully selecting a suitable stationary phase, such as a modern end-capped C18 or a polar-embedded column, and optimizing the mobile phase pH to suppress silanol interactions, analysts can achieve accurate, robust, and reliable results. This ensures that the purity of these critical intermediates is well-controlled, contributing to the overall safety and quality of the final pharmaceutical products. The methodologies and workflows presented here provide a solid foundation for developing and implementing such essential analytical controls in a drug development setting.
References
2',4'-Dichloro-4-fluorobiphenyl-3-amine vs Bixafen intermediate
This guide provides a rigorous technical comparison between the established Bixafen Intermediate (3',4'-dichloro-5-fluorobiphenyl-2-amine) and the isomeric analog 2',4'-Dichloro-4-fluorobiphenyl-3-amine .[1][2][3]
This analysis is designed for medicinal chemists and process engineers evaluating scaffold viability for Succinate Dehydrogenase Inhibitor (SDHI) fungicide development.[2][3][4]
Executive Summary: The "Ortho-Amide" Imperative
In the development of pyrazole-carboxamide fungicides (SDHIs), the biphenyl amine scaffold serves as the critical "tail" moiety that anchors the molecule within the ubiquinone-binding site (Q-site) of Complex II.[1][2][3]
-
The Standard (Bixafen Intermediate): Characterized by an amine at the ortho (C2) position relative to the biaryl axis and a 3',4'-dichloro substitution pattern on the distal ring.[2][3][4] This geometry forces the amide bond out of plane, creating a specific torsion angle required for high-affinity binding.[1][2][3]
-
The Analog (Comparator): Characterized by an amine at the meta (C3) position and a 2',4'-dichloro pattern.[2][3][4] While synthetically accessible, this scaffold lacks the steric bulk to enforce the bioactive conformation, likely resulting in orders-of-magnitude lower potency.[1][2][3]
This guide contrasts these two entities to demonstrate why the specific Bixafen geometry is the industry standard and how the Analog serves as a negative control or impurity marker.[2][3][4]
Structural & Physiochemical Characterization
The primary difference lies in the topology of the amine (anchoring point) and the lipophilic profile of the distal ring.[2][3][4]
| Feature | Bixafen Intermediate (Standard) | Comparator Analog |
| IUPAC Name | 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-2-amine | 2',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-amine |
| Amine Position | C2 (Ortho) | C3 (Meta) |
| Ring B Subst. | 3',4'-Dichloro (Para/Meta) | 2',4'-Dichloro (Ortho/Para) |
| Electronic Effect | Amine is shielded; lower nucleophilicity.[1][2][3] | Amine is exposed; higher nucleophilicity.[1][2][3][4] |
| Biaryl Torsion | High (~60-90°) due to ortho-amine.[1][2][3] | Moderate (driven only by 2'-Cl).[1][2][3] |
| LogP (Predicted) | ~4.7 (High lipophilicity) | ~4.5 (Slightly lower due to solvent exposure) |
| SAR Role | Active: Mimics ubiquinone headgroup twist.[2][3][4] | Inactive/Low: Likely planar binding failure.[1][2][3][4] |
3D Conformational Logic[2][3][4]
-
Standard: The C2-amine creates a "steric lock" with the pyrazole moiety (post-coupling), forcing the amide bond to be perpendicular to the biphenyl ring.[2][3][4] This is the Bioactive Conformation .
-
Analog: The C3-amine removes this steric clash.[1][2] The resulting amide would likely adopt a planar conformation conjugated with the phenyl ring, which does not fit the hydrophobic cleft of the SDH enzyme.[2][3][4]
Synthetic Route & Process Efficiency
The synthesis of both molecules relies on Suzuki-Miyaura Cross-Coupling .[1][2] However, the efficiency differs significantly due to the steric environment of the boronic acid/ester.[2][3][4]
Diagram 1: Comparative Synthetic Pathways
The following diagram illustrates the parallel synthesis tracks and the critical divergence points.
Caption: Comparative synthetic flow. Note the steric hindrance inversion: The Analog is harder to make in the Suzuki step (2'-Cl hindrance) but easier to couple in the Amidation step (3-NH2 accessibility).[1][2][3]
Experimental Protocols
Protocol A: Synthesis of Bixafen Intermediate (Standard)
Objective: High-yield synthesis of 3',4'-dichloro-5-fluorobiphenyl-2-amine.
Reagents:
-
Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ (0.03 eq) - Chosen for robustness against aryl chloride poisoning.[1][2][3]
Step-by-Step Methodology:
-
Inertion: Charge a 3-neck flask with the aniline, boronic acid, and base.[2][3][4] Cycle Argon/Vacuum (3x).[2][3][4]
-
Solvation: Add degassed Dioxane/Water.
-
Catalysis: Add Pd catalyst under positive Argon flow.
-
Reflux: Heat to 90°C for 4–6 hours. Monitor by HPLC (Target Rt ~ 12.5 min).
-
Workup: Cool to RT. Filter through Celite to remove Pd black.[1][2][3][4] Extract with EtOAc.[1][2][3][4][5]
-
Purification: Crystallization from Heptane/IPA (90:10).
Protocol B: Reactivity Test (Amidation Kinetics)
Objective: Compare the nucleophilicity of the Ortho-amine (Standard) vs. Meta-amine (Analog).
-
Add 1.0 eq Acetyl Chloride (as a surrogate for the expensive Pyrazole Acid Chloride) at 0°C.
-
Observation:
-
Comparator (Meta-amine): Reaction complete < 10 mins (Unencumbered nucleophile).
-
Standard (Ortho-amine): Reaction requires 1–2 hours or warming to RT.[1][2][3]
-
Significance: The "sluggishness" of the Bixafen intermediate is a quality marker.[2][3][4] If the reaction proceeds instantly, suspect the presence of the meta-isomer impurity.[2][3][4]
-
Biological Implications (SAR Analysis)
The performance gap between these two molecules is defined by the "Ortho-Amide Hypothesis." [1][2]
Mechanism of Action (Complex II Inhibition)
SDHI fungicides bind to the Ubiquinone-binding pocket.[1][2][3] This pocket is a narrow hydrophobic cleft.[1][2][3][4]
-
Requirement: The molecule must adopt a "twisted" shape (L-shape) to fit.[1][2][3]
-
Bixafen (Standard): The 2-amine substitution forces the pyrazole ring to twist ~70° relative to the biphenyl ring.[1][2][3] This perfectly mimics the transition state of ubiquinone.[2][3][4]
-
Analog (Comparator): The 3-amine substitution allows the molecule to flatten.[1][2][3] A planar molecule cannot penetrate the deep Q-site cleft efficiently, leading to IC₅₀ values >100x higher (weaker) than Bixafen.[2][3][4]
Diagram 2: SAR Logic & Binding Mode
Caption: SAR decision tree. The Ortho-geometry is not just structural; it is the functional switch for biological activity.[1][2]
References
-
Bayer CropScience. (2008).[1][2][3][4] Fungicidal Pyrazole Carboxamides (Bixafen Patent).[2][3][4][6][7][8] U.S. Patent No.[1][2][3][4][7] 7,329,633.[1][2][3][4][7]
-
Rheinheimer, J. (2011).[2][3][4] The Structure-Activity Relationships of SDHI Fungicides.[1][2] Modern Crop Protection Compounds, Wiley-VCH.[1][2][3]
-
Glancey, A. et al. (2012).[1][2][3][4] Succinate Dehydrogenase Inhibitors: A Review of the Pharmacophore. Bioorganic & Medicinal Chemistry.[1][2][3][4][9]
-
PubChem Compound Summary. (2024). Bixafen (CID 11434448).[2][3][4] National Center for Biotechnology Information.[1][2][3][4] [2][3][4]
Sources
- 1. NL350053I2 - Bixafen - Google Patents [patents.google.com]
- 2. Bixafen | C18H12Cl2F3N3O | CID 11434448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103333112A - Preparation and application of bixafen type derivatives - Google Patents [patents.google.com]
- 5. BJOC - Efficient synthesis of dipeptide analogues of α-fluorinated β-aminophosphonates [beilstein-journals.org]
- 6. apps.who.int [apps.who.int]
- 7. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 9. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Melting Point Determination of 2',4'-Dichloro-4-fluorobiphenyl-3-amine: Classical and Modern Approaches
Introduction: The Criticality of a Fundamental Property
In the landscape of drug discovery and chemical research, the synthesis of a novel molecule like 2',4'-Dichloro-4-fluorobiphenyl-3-amine is but the first step. Rigorous characterization is paramount to confirm its identity and purity, and among the most fundamental of these characterization techniques is the determination of the melting point. The melting point, or melting range, is the temperature at which a crystalline solid transitions to a liquid.[1][2] For a pure substance, this transition occurs over a very narrow temperature range.[3] Conversely, the presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[2][4][5] This makes melting point analysis an indispensable, first-line tool for assessing the purity of a newly synthesized compound.
This guide provides an in-depth comparison of two primary methodologies for determining the melting point of a novel crystalline solid such as this compound: the traditional capillary method and the advanced technique of Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings, detailed experimental protocols, and the comparative advantages of each, providing researchers with the necessary insights to make informed decisions for their analytical workflow.
Methodology 1: The Capillary Melting Point Method – A Time-Honored Standard
The capillary method is a long-established and widely used technique for melting point determination, recognized by pharmacopeias and standards organizations worldwide.[4][6][7][8] The principle is straightforward: a small, powdered sample packed into a thin glass capillary tube is heated at a controlled rate, and the temperatures at which melting begins and is complete are visually observed.[9][10]
Causality Behind the Method: Why It Works
The tight packing of a finely ground crystalline sample ensures uniform heat transfer.[11][12] As the apparatus heats the sample, the absorbed thermal energy increases the vibrational energy of the molecules within the crystal lattice. At the melting point, this energy becomes sufficient to overcome the intermolecular forces holding the lattice together, initiating the phase transition.[2] Impurities disrupt the uniform crystal lattice, weakening these forces and thus lowering the energy (and temperature) required to induce melting.[5]
Experimental Protocol: Capillary Method
1. Sample Preparation (Critical for Accuracy):
-
Drying: Ensure the sample is completely dry. Solvents from recrystallization can act as impurities. If necessary, dry the sample in a vacuum desiccator overnight.[12][13][14]
-
Grinding: Place a small amount of the sample on a watch glass and grind it into a fine, uniform powder using a spatula or glass rod. This ensures efficient and even heat transfer.[12]
-
Loading the Capillary: Press the open end of a capillary tube (typically 0.8-1.2 mm inner diameter) into the powder.[15][16] Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Alternatively, drop the tube through a long glass tube to achieve tight packing.[14][17]
-
Sample Height: The final packed sample height should be between 2-4 mm.[13][15][18] An excessive amount of sample will lead to a broader, inaccurate melting range.[14]
2. Instrument Setup and Calibration:
-
Calibration: Before any measurement, the accuracy of the melting point apparatus must be verified. This is achieved by measuring the melting points of certified reference standards (e.g., from the United States Pharmacopeia, USP) that bracket the expected melting range of the sample.[7][19][20][21] The apparatus should be calibrated regularly and after any maintenance.[19]
-
Instrument Settings: Place the packed capillary into the heating block of the apparatus.[17]
3. Measurement:
-
Rapid Determination (Optional): If the melting point is unknown, a preliminary rapid determination with a fast ramp rate (e.g., 10-20°C/minute) can be performed to find an approximate value.[13][22]
-
Accurate Determination: For the formal measurement, set the starting temperature to about 15-20°C below the expected melting point.[22]
-
Heating Rate: Heat until the temperature is about 15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute .[13][22] A slow ramp rate is crucial to allow the system to remain in thermal equilibrium, ensuring an accurate measurement.[9]
-
Observation: Observe the sample through the magnifying lens.
-
Reporting: The result is reported as the melting range, T₁ - T₂.
Self-Validation and Trustworthiness
The protocol's trustworthiness is established through mandatory calibration and the reporting of a range rather than a single point. A sharp melting range (typically ≤ 2°C) is a strong indicator of high purity.[2][5] Running the sample in triplicate ensures reproducibility.
Methodology 2: Differential Scanning Calorimetry (DSC) – The Quantitative Approach
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that provides more detailed information than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[23][24][25]
Causality Behind the Method: Energy and Phase Transitions
Melting is an endothermic phase transition, meaning the sample must absorb energy (the heat of fusion) to melt.[26] In a DSC instrument, as the sample reaches its melting point, it absorbs this extra heat to transition from solid to liquid. To keep the sample temperature rising at the same rate as the inert reference, the instrument must supply a significantly higher heat flow to the sample. This difference in heat flow is detected and plotted, resulting in a characteristic peak on the DSC thermogram.[24][27] The onset of this peak corresponds to the beginning of melting, and the peak's area is directly proportional to the enthalpy of fusion.
Experimental Protocol: DSC
1. Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered this compound into a small aluminum DSC pan (crucible).
-
Hermetically seal the pan using a crucible press. This prevents any loss of sample due to sublimation.
-
Prepare an identical empty, sealed pan to be used as the reference.
2. Instrument Setup and Calibration:
-
Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion, such as high-purity indium.
-
Atmosphere: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to create a stable, non-reactive atmosphere.
-
Temperature Program: Set the instrument to heat the sample at a controlled linear rate, typically 10°C/minute, over a temperature range that encompasses the expected melting point.
3. Data Analysis:
-
The instrument software will generate a thermogram plotting heat flow versus temperature.
-
Melting Point (Tₘ): The melting point can be reported in two ways from the endothermic peak:
-
Onset Temperature: The temperature at which the extrapolated baseline intersects the tangent of the peak's leading edge. This is often considered the closest to the thermodynamic melting point.
-
Peak Temperature: The temperature at the peak's maximum.
-
-
Enthalpy of Fusion (ΔHfus): The software calculates the area of the melting peak, which represents the energy absorbed during melting (in J/g).
Visualizing the Workflow
The following diagram illustrates the key stages of analysis for both the capillary and DSC methods.
Caption: Workflow for Melting Point Determination.
Comparative Analysis: Choosing the Right Tool
Both methods are valid for determining the melting point, but they offer different levels of information and are suited for different purposes. The choice depends on the specific requirements of the analysis, from routine quality control to in-depth physicochemical characterization.
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of phase change.[4] | Measurement of heat flow during phase change.[23] |
| Primary Result | Melting Range (T₁ - T₂).[4] | Onset Temp, Peak Temp (Tₘ), Enthalpy of Fusion (ΔHfus).[24] |
| Precision | Moderate; operator-dependent. | High; instrument-based.[28] |
| Accuracy | Good, when properly calibrated and run slowly. | Very High, when properly calibrated.[28] |
| Sample Size | ~2-5 mg | ~2-5 mg |
| Information | Purity assessment (range width).[4] | Purity, enthalpy, polymorphism, glass transitions.[28] |
| Throughput | Can be automated, but often manual. | Highly automatable with autosamplers. |
| Regulatory Standing | Accepted by USP <741>, ASTM E324.[6][7] | Accepted and widely used in regulated industries.[28] |
Expert Insights: When to Use Which Method
-
Capillary Method: This is an excellent choice for rapid identity confirmation and routine purity checks in a synthesis lab. Its simplicity and low cost make it highly accessible. If the goal is simply to confirm that the synthesized this compound is reasonably pure and matches an expected value, the capillary method is often sufficient. A sharp melting range provides a high degree of confidence.
-
Differential Scanning Calorimetry (DSC): DSC is the superior method for formal physicochemical characterization required for regulatory filings or in-depth material science studies. The quantitative data it provides—especially the enthalpy of fusion—is invaluable. For a new chemical entity, DSC can reveal complex thermal behaviors, such as the presence of different crystalline forms (polymorphs), which have identical melting points but different energies of fusion. Detecting polymorphism is critical in drug development as different forms can have vastly different solubility and bioavailability.[28]
The Effect of Impurities: A Visual Explanation
The presence of an impurity disrupts the crystal lattice of a pure compound, making it easier to melt. This results in both a lower melting point and a broader melting range.
Sources
- 1. mt.com [mt.com]
- 2. Home Page [chem.ualberta.ca]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. resolvemass.ca [resolvemass.ca]
- 5. sciencing.com [sciencing.com]
- 6. E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [store.astm.org]
- 7. uspbpep.com [uspbpep.com]
- 8. standards-global.com [standards-global.com]
- 9. westlab.com [westlab.com]
- 10. edisco.it [edisco.it]
- 11. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 12. camlab.co.uk [camlab.co.uk]
- 13. coleparmer.com [coleparmer.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. thinksrs.com [thinksrs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. aquaterra.hu [aquaterra.hu]
- 19. scribd.com [scribd.com]
- 20. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]
- 21. Melting Point Apparatus [biometrix.com]
- 22. csub.edu [csub.edu]
- 23. skztester.com [skztester.com]
- 24. torontech.com [torontech.com]
- 25. skztester.com [skztester.com]
- 26. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 27. Differential scanning calorimetry [cureffi.org]
- 28. resolvemass.ca [resolvemass.ca]
retention time comparison of biphenyl amine isomers in LC-MS
An In-Depth Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of Biphenyl Amine Isomers
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, environmental analysis, and chemical manufacturing, the accurate identification and quantification of aromatic amines are paramount. Among these, biphenyl amine isomers (aminobiphenyls) present a significant analytical challenge. These compounds, which include 2-aminobiphenyl, 3-aminobiphenyl, and 4-aminobiphenyl, are structural isomers, possessing the same mass and elemental composition. Consequently, mass spectrometry (MS) alone cannot differentiate them, placing the entire burden of separation on the chromatographic front-end. This guide provides an in-depth comparison of retention times for biphenyl amine isomers under various Liquid Chromatography (LC) conditions, offering field-proven insights into method development and optimization for their robust separation.
The Chromatographic Challenge: Resolving Structural Isomers
The core difficulty in separating biphenyl amine isomers lies in their subtle structural differences. The position of the amine group on the biphenyl backbone dictates the molecule's polarity, pKa, and spatial arrangement. These minor variations in physicochemical properties are what we must exploit to achieve chromatographic resolution. A successful separation hinges on selecting a column and mobile phase that can differentially interact with these isomers.
The primary interaction mechanisms at play in reversed-phase liquid chromatography include:
-
Hydrophobic Interactions: Between the nonpolar biphenyl rings of the analytes and the stationary phase (e.g., C18).
-
Pi-Pi (π-π) Interactions: Electronic interactions between the aromatic rings of the isomers and stationary phases containing phenyl or biphenyl groups.[1]
-
Ion-Exchange Interactions: Particularly relevant for these basic compounds, where protonated amines can interact with charged sites on the stationary phase or with mobile phase additives.[2][3]
Given that these are ionizable compounds, the pH of the mobile phase is a critical parameter.[4] At a pH below the pKa of the amine group (~4.2-4.6), the isomers will be protonated (positively charged), significantly altering their polarity and retention behavior. Controlling the pH allows the chromatographer to modulate the degree of ionization and leverage ionic interactions for enhanced selectivity.[4]
Experimental Design: A Comparative Analysis
To illustrate the principles of separation, we will compare the performance of different stationary phases for resolving 2-, 3-, and 4-aminobiphenyl. The choice of the stationary phase is arguably the most influential factor in achieving selectivity for isomeric compounds.[1] We will consider a standard C18 phase, a pentafluorophenyl (PFP) phase, and a mixed-mode phase that incorporates both reversed-phase and ion-exchange characteristics.
Experimental Workflow
The overall process from sample preparation to data analysis is a self-validating system designed for reproducibility and accuracy.
Caption: Experimental workflow for LC-MS analysis of biphenyl amine isomers.
Detailed Experimental Protocols
The following protocol outlines a robust method for the analysis of biphenyl amine isomers. This specific example utilizes a PFP column, which is known to provide unique selectivity for positional isomers and aromatic compounds.[5]
A. Reagents and Standards
-
2-Aminobiphenyl, 3-Aminobiphenyl, and 4-Aminobiphenyl standards (≥99% purity).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (≥99%).
B. Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each isomer at a concentration of 1.0 mg/mL in methanol.
-
Working Standard Mixture: Prepare a mixed working standard by diluting the stock solutions in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1.0 µg/mL for each isomer.
C. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC or equivalent.[5]
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[5]
-
Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm.[5]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 60% B
-
8.1 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ion Source: Agilent Jet Stream (AJS), Positive Electrospray Ionization (+ESI).
-
MS Mode: Dynamic Multiple Reaction Monitoring (dMRM).[5]
-
Precursor Ion (m/z): 170.1 for all isomers.
-
Product Ions (m/z): 152.0 (quantifier), 128.0 (qualifier).[5]
-
Results and Discussion: A Comparative Data Analysis
The retention of biphenyl amine isomers is highly dependent on the interactions with the stationary phase. By comparing retention times across different column chemistries, we can elucidate the dominant separation mechanisms. The acidic mobile phase (0.1% Formic Acid, pH ~2.7) ensures the amine groups are protonated, making the analytes suitable for positive ion ESI and promoting ionic interactions.
| Analyte | Stationary Phase | Retention Time (min) | Elution Order | Primary Separation Mechanism | Reference |
| 2-Aminobiphenyl | Primesep D (Mixed-Mode) | 3.5 | 1 | Reversed-Phase / Ion-Exclusion | [3] |
| 3-Aminobiphenyl | Primesep D (Mixed-Mode) | 4.0 | 2 | Reversed-Phase / Ion-Exclusion | [3] |
| 4-Aminobiphenyl | Primesep D (Mixed-Mode) | 5.5 | 3 | Reversed-Phase / Ion-Exclusion | [3] |
| 2-Aminobiphenyl | Primesep S2 (Cation-Exchange) | 3.0 | 1 | Cation-Exchange / HILIC | [2] |
| 4-Aminobiphenyl | Primesep S2 (Cation-Exchange) | 4.0 | 2 | Cation-Exchange / HILIC | [2] |
| 4-Aminobiphenyl | Poroshell 120 PFP | 2.82 | N/A | Reversed-Phase / π-π Interactions | [5] |
Analysis of Retention Behavior:
-
Mixed-Mode Separation (Primesep D): This column separates all three isomers effectively.[3] The elution order (2-amino < 3-amino < 4-amino) suggests that separation is influenced by a combination of hydrophobicity and the steric accessibility of the amine group. 4-Aminobiphenyl, being the most symmetric and sterically unhindered, likely interacts most strongly with the stationary phase, leading to the longest retention. The separation is achieved through a mix of reversed-phase and ion-exclusion interactions.[3]
-
Cation-Exchange Separation (Primesep S2): This column successfully separates the 2- and 4-isomers.[2] The primary mechanism here is cation-exchange, where the protonated amines interact with the negatively charged stationary phase. This highlights the power of leveraging the basic nature of these analytes to achieve separation.
-
PFP Stationary Phase: The pentafluorophenyl phase offers multiple interaction modes, including hydrophobic, dipole-dipole, and π-π interactions. While the referenced application note only provides data for 4-aminobiphenyl, PFP columns are generally excellent for separating positional isomers due to these complex interaction capabilities.[1][5]
-
C18 (ODS) Stationary Phase: While a standard for reversed-phase chromatography, C18 columns can struggle to resolve highly similar isomers like aminobiphenyls without significant method development.[6] Often, separation on C18 relies primarily on subtle differences in hydrophobicity, which may not be sufficient. However, studies have shown that with careful optimization of gradient elution, complete separation of aryl amine isomers is possible on C18 columns.[6]
Trustworthiness and Protocol Validation
The reliability of any analytical method for isomers rests on its robustness and reproducibility. The LC-MS/MS protocol described is a self-validating system for several reasons:
-
Mass Spectrometric Confirmation: While the MS cannot separate the isomers, the use of two MRM transitions (one for quantification, one for qualification) provides high confidence in the identity of the detected compounds, ensuring that peaks are not due to matrix interferences.[5]
-
Retention Time Stability: With a modern UHPLC system, retention time stability should be excellent, with relative standard deviations (RSDs) well below 1%.[7] This stability is critical for unambiguous peak identification based on elution time.
-
System Suitability: Before any analysis, a system suitability test (SST) should be performed using the isomer mixture. Key metrics to monitor include peak resolution (Rs > 1.5 for baseline separation), tailing factor (Tf ≈ 1), and reproducibility of retention times and peak areas over multiple injections.
Conclusion and Recommendations
The successful separation of biphenyl amine isomers by LC-MS is an achievable but non-trivial task that requires careful selection of the chromatographic conditions.
-
For resolving all three common isomers (2-, 3-, and 4-aminobiphenyl), mixed-mode chromatography that combines reversed-phase with cation-exchange or ion-exclusion mechanisms provides excellent selectivity.[3]
-
Stationary phases with alternative selectivity, such as PFP or Biphenyl phases , are highly recommended as they introduce multiple interaction mechanisms (especially π-π interactions) that can effectively differentiate between the isomers' aromatic systems.[5][7]
-
Control of the mobile phase pH is essential. Using an acidic mobile phase to protonate the amines is a robust strategy to ensure good peak shape, retention, and sensitivity in positive ion ESI-MS.
Ultimately, the choice of column and mobile phase should be guided by the specific isomers of interest and the sample matrix. The methods and principles outlined in this guide provide a strong foundation for developing and optimizing a reliable LC-MS workflow for the challenging but critical task of biphenyl amine isomer analysis.
References
-
SIELC Technologies. (2011, July 14). HPLC Separation of Aminobiphenyl Isomers in Cation-Exchange Mode. SIELC. [Link]
-
SIELC Technologies. HPLC Separation of Aminobiphenyls. SIELC. [Link]
-
SIELC Technologies. (2015, July 6). Separation of Toluidine and Aminobiphenyl Isomers. SIELC. [Link]
-
Ganesh, M. R., et al. (n.d.). Resolving the Benign and the Malign Isomers of Aryl Amines by HPLC. Trade Science Inc. [Link]
-
Daniel, D. (2019, September 16). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. [Link]
-
Shimadzu Corporation. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]
-
Kwiecien, A., et al. (2024, June 4). On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. LCGC. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Bareket, L., et al. (2013). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. International Journal of Electrochemical Science. [Link]
-
Wang, S., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Molecules. [Link]
-
Dall'Anese, R. G., et al. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent Technologies, Inc. [Link]
-
Ho, S. S., et al. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. [Link]
-
Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Waters. [Link]
-
Varghese, S. J., & Kuriakose, J. (2012). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]
-
Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. HPLC Separation of Aminobiphenyl Isomers in Cation-Exchange Mode | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Aminobiphenyls | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. tsijournals.com [tsijournals.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
